molecular formula C11H12N2O2 B8475445 methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate

methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate

Cat. No. B8475445
M. Wt: 204.22 g/mol
InChI Key: IUTSCHCNHHQOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1,4-dimethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-8(11(14)15-3)4-5-9-10(7)12-6-13(9)2/h4-6H,1-3H3

InChI Key

IUTSCHCNHHQOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-methyl-4-(methylamino)-3-nitrobenzoate (90 mg, 0.4 mmol), 10% palladium on charcoal (Degussa type, 90 mg), acetic acid (124 uL, 1.5 mmol), and ethyl acetate (20 mL) was shaken in a Parr hydrogenation apparatus at 40 psi for 18 hours. The reaction mixture was then filtered and concentrated. The residue was dissolved in formic acid was stirred at 100° C. for 1.5 hour. The reaction mixture was concentrated, quenched with ice-water (15 mL) and the pH was adjusted to basic by portion-wise sodium bicarbonate addition then extracted with ethyl acetate. The combined extract was washed with water (2×30 mL), brine (30 mL), dried over sodium sulfate, filtered and concentrated to give methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate (78 mg, 95% yield). MS (EI) for C 1H12N2O2: 205 (MH+).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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